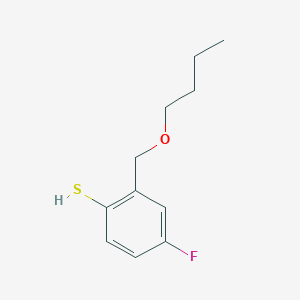

2-(Butoxymethyl)-4-fluorobenzenethiol

Description

2-(Butoxymethyl)-4-fluorobenzenethiol (CAS: N/A; molecular formula: C₁₁H₁₅FOS) is a fluorinated aromatic thiol characterized by a benzenethiol backbone substituted with a fluorine atom at the para position and a butoxymethyl group at the ortho position. The compound combines a reactive thiol (-SH) group with a lipophilic butoxymethyl chain, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. While direct data on its applications are sparse in the provided evidence, structurally related compounds (e.g., 4-fluorobenzenethiol derivatives) are employed in cephalosporin antibiotic synthesis, as seen in the reaction of cefalotin with 4-fluorobenzenethiol to form a sulfur-containing cephalosporin analog .

Properties

IUPAC Name |

2-(butoxymethyl)-4-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FOS/c1-2-3-6-13-8-9-7-10(12)4-5-11(9)14/h4-5,7,14H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIDYXVDPSVAEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1=C(C=CC(=C1)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501274611 | |

| Record name | Benzenethiol, 2-(butoxymethyl)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379348-34-1 | |

| Record name | Benzenethiol, 2-(butoxymethyl)-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379348-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, 2-(butoxymethyl)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butoxymethyl)-4-fluorobenzenethiol typically involves the reaction of 4-fluorothiophenol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Amines, thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Butoxymethyl)-4-fluorobenzenethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butoxymethyl)-4-fluorobenzenethiol involves its interaction with specific molecular targets. The fluorine atom and thiophenol group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Compounds

| Compound Name | Substituents | Functional Groups | Molecular Formula |

|---|---|---|---|

| 2-(Butoxymethyl)-4-fluorobenzenethiol | -SH, -F (para), -CH₂O(CH₂)₃CH₃ (ortho) | Thiol, ether, fluorinated arene | C₁₁H₁₅FOS |

| 4-Fluorobenzenethiol | -SH, -F (para) | Thiol, fluorinated arene | C₆H₅FS |

| 2-(4-Methoxyphenyl)benzothiazole | -S-C=N- (thiazole), -OCH₃ (para) | Thiazole, methoxy arene | C₁₄H₁₁NOS |

| 4-(Bromomethyl)benzaldehyde | -CHO, -Br (para) | Aldehyde, brominated arene | C₈H₇BrO |

Key Observations :

- Thiol Reactivity : Unlike 2-(4-methoxyphenyl)benzothiazole (a thiazole derivative), this compound contains a free thiol group, which is highly reactive in nucleophilic substitutions or metal-coupling reactions .

- Fluorine Effects: The para-fluorine in this compound may enhance electron-withdrawing effects compared to non-fluorinated analogs, similar to the role of fluorine in 4-fluorobenzenethiol during cephalosporin synthesis .

Biological Activity

2-(Butoxymethyl)-4-fluorobenzenethiol is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a fluorine atom attached to a benzene ring, along with a butoxymethyl group and a thiol functional group. These structural components contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The presence of the thiol group allows for potential redox reactions, while the fluorine atom enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It could bind to receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound in various contexts:

- Anticancer Activity : Research has shown that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : The compound has been evaluated for its potential antibacterial activity, particularly against resistant strains.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Cytotoxicity | HeLa cells | IC50 = 25 µM | |

| Antimicrobial | Staphylococcus aureus | Inhibition Zone = 15 mm | |

| Enzyme Inhibition | Topoisomerase I | 60% inhibition at 50 µM |

Case Studies

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant cell death at concentrations above 20 µM, suggesting potential as an anticancer agent.

- Antimicrobial Testing : In vitro testing against various bacterial strains demonstrated that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus, making it a candidate for further development in antimicrobial therapies.

- Enzyme Interaction Studies : Investigations into the interaction with topoisomerase I revealed that the compound could inhibit this enzyme's activity, which is crucial for DNA replication in cancer cells, thus supporting its potential role in cancer treatment strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.